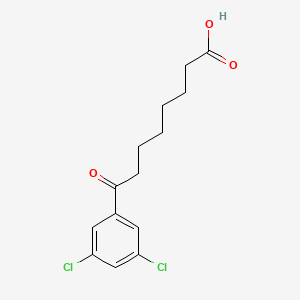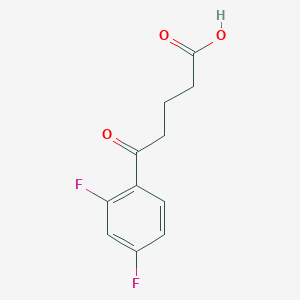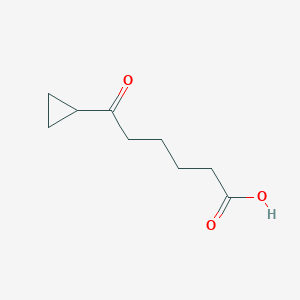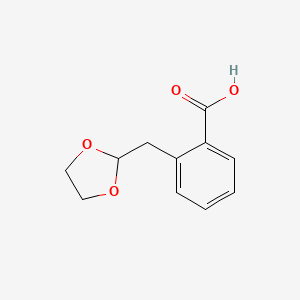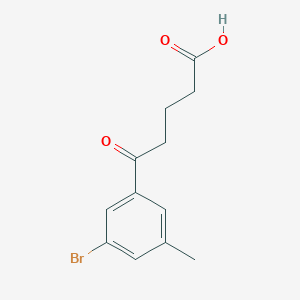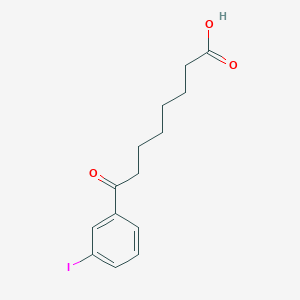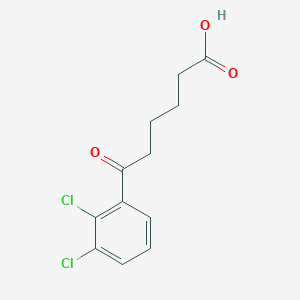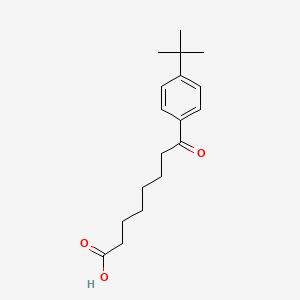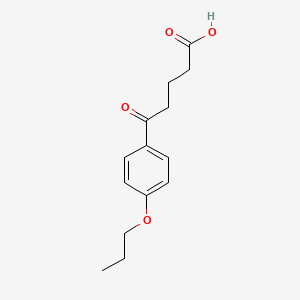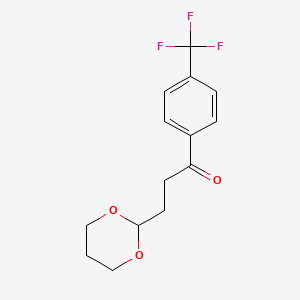
3-(1,3-Dioxan-2-YL)-4'-trifluoromethylpropiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule. The 1,3-dioxan-2-yl group suggests the presence of a dioxane ring, which is a type of heterocyclic compound . The trifluoromethylpropiophenone part indicates the presence of a propiophenone group with a trifluoromethyl substituent .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 3-(1,3-dioxan-2-yl)-10-methyl-10H-phenothiazine derivatives have been synthesized through various reactions . Another related compound, 1,3,5-tris(1,3-dioxan-2-yl)-benzene, has been synthesized and its stereochemistry studied .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of the dioxane ring and the trifluoromethylpropiophenone group. For instance, 3-(1,3-Dioxan-2-yl)aniline, a related compound, has a molecular weight of 179.22 g/mol .Aplicaciones Científicas De Investigación
Protecting and Activating Group for Amine Synthesis
Sakamoto, Izumi, Yamada, and Tsunoda (2006) explored the use of 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride as a novel sulfonating agent for amines, demonstrating its effectiveness in sulfonating primary and secondary amines. This research indicates that derivatives of 1,3-Dioxan, such as Dios-amides, can be effectively utilized in the synthesis of activated amines, showcasing the utility of this compound in complex organic synthesis processes (Sakamoto et al., 2006).
Crosslinking in Polymer Chemistry
Cervellera and colleagues (2005) conducted a study on the curing of diglycidylether of bisphenol A with different proportions of 1,3-dioxan-2-one, catalyzed by lanthanide triflates. Their work provides insights into the application of 1,3-dioxan derivatives in polymer chemistry, specifically in the context of enhancing crosslinking in polymer blends (Cervellera et al., 2005).
Liquid Crystalline Polymers
Hsu, Rodriguez-Parada, and Percec (1987) synthesized polymethacrylates and polyacrylates containing 1,3-dioxane moieties, demonstrating their smectic mesomorphism. This study highlights the role of 1,3-dioxane derivatives in developing liquid crystalline polymers, which can have significant applications in materials science (Hsu et al., 1987).
Photocatalysis in Organic Synthesis
Zhou, Wang, Gao, Huang, and Zhang (2022) demonstrated the use of 1,3,5-Tri(10H-phenothiazin-10-yl)benzene, a compound related to 1,3-dioxan derivatives, as a metal-free and recyclable photocatalyst for the functionalization of C(sp2)-H bonds. This research signifies the potential of such compounds in photocatalytic applications, particularly in sustainable organic synthesis (Zhou et al., 2022).
Propiedades
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-[4-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O3/c15-14(16,17)11-4-2-10(3-5-11)12(18)6-7-13-19-8-1-9-20-13/h2-5,13H,1,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWAQQNRYZMIPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645946 |
Source


|
| Record name | 3-(1,3-Dioxan-2-yl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Dioxan-2-YL)-4'-trifluoromethylpropiophenone | |
CAS RN |
898786-59-9 |
Source


|
| Record name | 3-(1,3-Dioxan-2-yl)-1-[4-(trifluoromethyl)phenyl]-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,3-Dioxan-2-yl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

